molecular formula C7H5BrClI B2506274 2-(Bromomethyl)-1-chloro-3-iodobenzene CAS No. 1035263-31-0

2-(Bromomethyl)-1-chloro-3-iodobenzene

Cat. No. B2506274
M. Wt: 331.38
InChI Key: CDASKTNKXJMYDX-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the bromination of a methyl group. For example, 2-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)meth-yl]benzonitrile .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

Bromomethyl compounds can undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, 2-(Bromomethyl)quinoxaline and its derivatives undergo various reactions.


Physical And Chemical Properties Analysis

Bromomethyl compounds, such as bromomethane, are typically colorless, odorless, and nonflammable gases .

Scientific Research Applications

Vibrational Spectra and Ionization Energies

2-(Bromomethyl)-1-chloro-3-iodobenzene, as part of the halobenzene family, is studied for its vibrational spectra and ionization energies. Research by Kwon et al. (2002) on halobenzene cations has provided insights into their vibrational spectra in both ground and excited states, offering valuable information for understanding the electronic structures and reactivities of halobenzenes, including those substituted with bromo, chloro, and iodo groups (Kwon, Kim, & Kim, 2002).

Domino Synthesis of Benzofurans

The compound is also relevant in synthetic chemistry, as demonstrated by Lu et al. (2007), who developed a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This method highlights the utility of bromo-iodo-substituted benzenes in forming complex organic structures through efficient catalytic processes (Lu, Wang, Zhang, & Ma, 2007).

Synthesis of Valuable Intermediates

Further illustrating its role in synthetic pathways, Diemer, Leroux, and Colobert (2011) described methods for the synthesis of 1,2-dibromobenzenes, serving as precursors for various organic transformations. These methods involve regioselective bromination and highlight the potential of bromo-chloro-iodobenzene derivatives as intermediates in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Crystal Structure Analysis

Szlachcic, Migda, and Stadnicka (2007) conducted crystal structure analyses of solvates of related compounds, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of bromo-chloro-iodobenzene derivatives, which can inform their application in materials science and molecular engineering (Szlachcic, Migda, & Stadnicka, 2007).

Enhanced Performance in Polymer/Fullerene Solar Cells

In the field of materials science, Huang et al. (2014) explored the use of bromobenzene and iodobenzene as solvents to enhance the performance of polymer/fullerene solar cells. This research suggests potential applications of halobenzenes in improving solar cell efficiencies, underscoring the broad applicability of compounds like 2-(Bromomethyl)-1-chloro-3-iodobenzene in renewable energy technologies (Huang et al., 2014).

Safety And Hazards

Bromomethyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Bromomethyl compounds have potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science .

properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDASKTNKXJMYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-chloro-3-iodobenzene

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-3-iodo-2-methylbenzene (11 g, 44 mmol) in 60 mL CCl4 was stirred at 70° C. and treated with 1-bromopyrrolidine-2,5-dione (12 g, 65 mmol) and dibenzoyl peroxide (1.1 g, 4.4 mmol) slowly. The resulting mixture was refluxed for 15 hours. The mixture was cooled to room temperature, filtered through a plug of Celite, and washed with 10% EtOAc/hexane. The organic was concentrated and purified by column chromatography (0-10% EtOAc/hexane) to give 14 g pink solid.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two

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